N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a benzofuran core, a pyrrolidinone ring, and a methoxyethyl side chain, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyrrolidinone ring, and the attachment of the methoxyethyl side chain. Key steps in the synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidinone Ring: This step may involve the use of reagents such as pyrrolidinone derivatives and suitable catalysts.
Attachment of the Methoxyethyl Side Chain: This can be accomplished through alkylation reactions using methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various binding interactions, potentially modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and pyrrolidinone-containing compounds.
This compound: can be compared to compounds such as benzofuran-2-carboxamides and pyrrolidinone derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-12-5-6-16-14(3)19(26-18(16)13(12)2)20(24)21-10-15-9-17(23)22(11-15)7-8-25-4/h5-6,15H,7-11H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZZEKUISSTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC3CC(=O)N(C3)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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